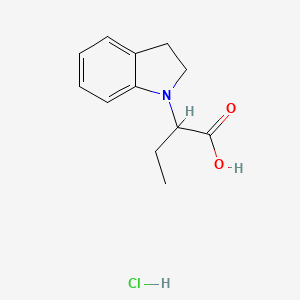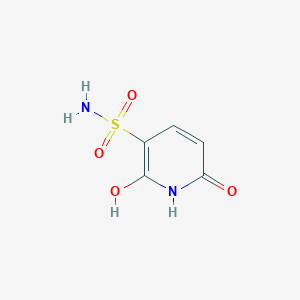
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes.
Applications De Recherche Scientifique
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is widely used in scientific research to study the role of calcium ions in various cellular processes. It is used to chelate intracellular calcium ions and prevent their release from intracellular stores. This allows researchers to study the effects of calcium ion release on various cellular processes, such as cell signaling, gene expression, and apoptosis.
Mécanisme D'action
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide works by binding to calcium ions and preventing their release from intracellular stores. It is a cell-permeable calcium chelator that can enter cells and bind to intracellular calcium ions. This prevents the calcium ions from binding to their target proteins and signaling pathways, which can alter cellular processes.
Biochemical and Physiological Effects
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has a number of biochemical and physiological effects on cells. It can alter gene expression, cell signaling, and apoptosis. It can also affect calcium-dependent enzymes, such as protein kinases and phosphatases, which play important roles in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in lab experiments is its ability to chelate intracellular calcium ions. This allows researchers to study the effects of calcium ion release on various cellular processes. However, N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide has some limitations. It can be toxic to cells at high concentrations, and it can interfere with other cellular processes.
Orientations Futures
There are a number of future directions for research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. One area of research is the role of calcium ions in cancer development and progression. Another area of research is the use of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide in tissue engineering and regenerative medicine.
Conclusion
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a widely used chemical compound in scientific research. It is a cell-permeable calcium chelator that is used to study the role of calcium ions in various cellular processes. It has a number of biochemical and physiological effects on cells, and it has both advantages and limitations for lab experiments. Future research involving N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is focused on a number of areas, including cancer research, neurological disorders, and tissue engineering.
Méthodes De Synthèse
N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is synthesized by reacting N-(2-aminoethyl)-N-(2-hydroxyethyl)glycine with tert-butyl bromoacetate in the presence of triethylamine. The resulting product is then reacted with 4-(2-phenylmorpholino)butylamine to form N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide. The synthesis of N1-(tert-butyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a multi-step process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
N'-tert-butyl-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-20(2,3)22-19(25)18(24)21-11-7-8-12-23-13-14-26-17(15-23)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPBBGKKYRQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCCCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-cyclohexyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2929997.png)

![3-fluoro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2929999.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2930000.png)
